Choline dihydrogen phosphate
Overview
Description
Choline dihydrogen phosphate (CDHP) is a compound with the molecular formula C5H16NO5P . It has a molecular weight of 201.16 g/mol . CDHP has been identified as one of the most promising candidates for the stabilization of proteins and other biomolecules .
Synthesis Analysis
While specific synthesis methods for CDHP were not found in the search results, it’s worth noting that choline is an essential precursor for the synthesis of various important bio-functional molecules .
Molecular Structure Analysis
The molecular structure of CDHP involves a choline ion and a dihydrogen phosphate ion . The InChI representation of the molecule is InChI=1S/C5H14NO.H3O4P/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1
. The canonical SMILES representation is CN+(C)CCO.OP(=O)(O)[O-]
.
Chemical Reactions Analysis
CDHP is a proton-conducting ionic plastic crystal exhibiting a complicated sequence of phase transitions . It has been reported to destabilize G-quadruplexes .
Scientific Research Applications
Ionogels in Biomolecule Encapsulation
CDHP is utilized in the creation of ionogels , which are a type of material that can encapsulate biomolecules. These ionogels help maintain the stability of biomolecules at room temperature, which is crucial for their functionality and longevity. The use of CDHP in ionogels has promising applications in biosensors , electrochemical devices , super capacitors , batteries , gas sensors , and CO2 capture .
Destabilization of G-Quadruplexes
In the field of genetics, CDHP has been found to destabilize G-quadruplexes . These are structures in disease-related genes that regulate disease progression. CDHP’s ability to destabilize these structures enhances transcription efficiency both in vitro and in living cells, which could be pivotal in regulating target disease-related genes, particularly in conditions like cancer and neurodegenerative diseases .
Stabilization of Proteins and Biomolecules
CDHP is recognized as a promising medium for the stabilization of proteins and other biomolecules. This application is significant in the development of pharmaceuticals and therapeutic treatments, where maintaining the stability of these molecules is essential for their efficacy .
Dental Applications: Mineral Trioxide Aggregate Cement
In dentistry, CDHP is added to mineral trioxide aggregate (MTA) cement to improve its cytocompatibility and its ability to form reparative dentin. The addition of CDHP has shown to enhance cell viability, which is crucial for dental repair and regeneration .
DNA Duplex Stability
The hydrated form of CDHP ionic liquid has been shown to improve the thermodynamic stability of the DNA duplex. This opens up new pathways for the development of biomaterials that can be used in DNA base pair switches, which have potential applications in gene therapy and molecular diagnostics .
Aerogel Preparation
CDHP is used in the preparation of silica-aerogel-based ionogels . These aerogels are biocompatible and transparent, making them suitable for a variety of applications, including those in the biomedical field. The process involves a sol–gel approach, where varying concentrations of CDHP ionic liquid are used to create a series of silica-based aerogels .
Mechanism of Action
Target of Action
Choline dihydrogen phosphate primarily targets proteins and G-quadruplexes . It has been identified as a promising candidate for the stabilization of proteins and other biomolecules . It also destabilizes G-quadruplexes in cells, which are associated with various biological processes and disease progression .
Mode of Action
Choline dihydrogen phosphate interacts with its targets in a unique way. It increases the thermal stability of proteins such as lysozyme and interleukin-2 in proportion to its concentration . For G-quadruplexes, choline dihydrogen phosphate destabilizes them more effectively than KCl-containing solutions .
Biochemical Pathways
The effects of choline dihydrogen phosphate on biochemical pathways are primarily seen in its interaction with proteins and G-quadruplexes. It affects the thermodynamics, structure, and stability of proteins . In the case of G-quadruplexes, it can regulate gene expression, making it potentially useful for regulating target disease-related genes .
Pharmacokinetics
It is known that choline dihydrogen phosphate can be used to culture various cells , suggesting that it has some level of bioavailability.
Result of Action
The molecular and cellular effects of choline dihydrogen phosphate’s action are seen in its ability to stabilize proteins and destabilize G-quadruplexes. It increases the thermal stability of proteins, potentially improving their shelf life . It also destabilizes G-quadruplexes, which can enhance transcription efficiency .
Action Environment
The action of choline dihydrogen phosphate can be influenced by environmental factors. For example, its ability to destabilize G-quadruplexes is more effective than KCl-containing solutions . Additionally, the concentration of choline dihydrogen phosphate can affect protein stability and solubility .
Safety and Hazards
Future Directions
properties
IUPAC Name |
dihydrogen phosphate;2-hydroxyethyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.H3O4P/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPJNZJBKFSQGA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.OP(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232748 | |
Record name | Choline dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Choline dihydrogen phosphate | |
CAS RN |
83846-92-8 | |
Record name | Choline dihydrogen phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83846-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Choline dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Choline dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Choline dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLINE DIHYDROGEN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D53S359B6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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